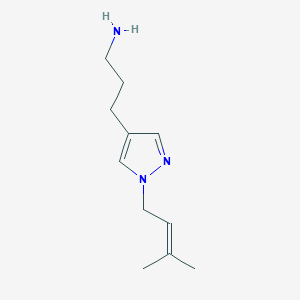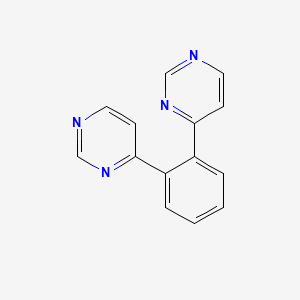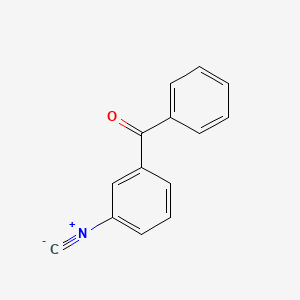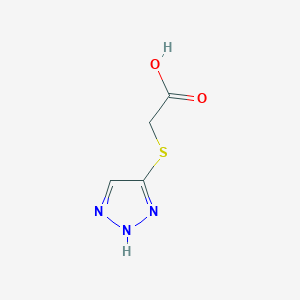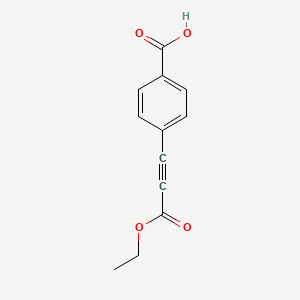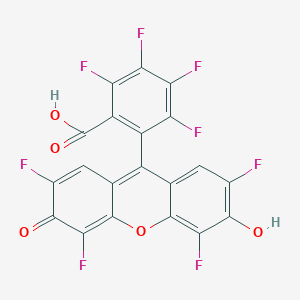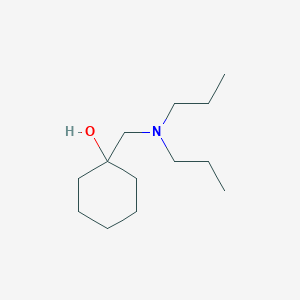
1-((Dipropylamino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Dipropylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and a dipropylamino group is attached to the same carbon via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dipropylamino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol or by the hydration of cyclohexene.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a Mannich reaction, where cyclohexanone reacts with formaldehyde and dipropylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and Mannich reaction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Dipropylamino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivative.
Substitution: Cyclohexyl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-((Dipropylamino)methyl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Dipropylamino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group may facilitate binding to specific sites, while the cyclohexanol core provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((Diethylamino)methyl)cyclohexan-1-ol
- 1-((Dibutylamino)methyl)cyclohexan-1-ol
- 1-((Dipropylamino)methyl)cyclopentan-1-ol
Uniqueness
1-((Dipropylamino)methyl)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol core and a dipropylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and physiological effects, highlighting its potential for specialized uses.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
1-[(dipropylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-10-14(11-4-2)12-13(15)8-6-5-7-9-13/h15H,3-12H2,1-2H3 |
InChI-Schlüssel |
MTZIAIACZPBOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


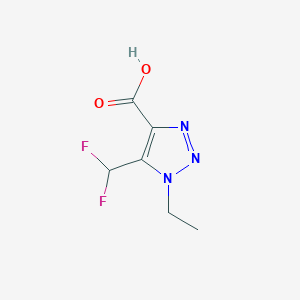
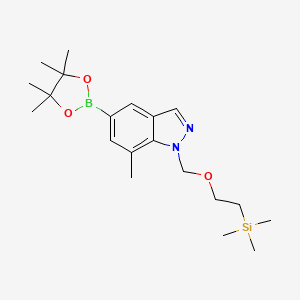
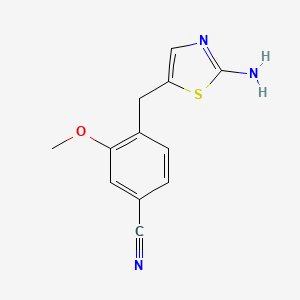

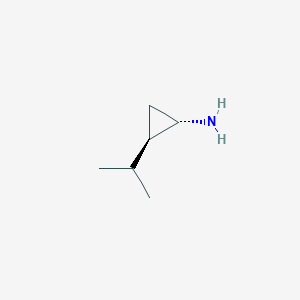
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

